1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Methoxyazetidine Moiety: This step involves the reaction of a suitable azetidine precursor with a methoxy group donor under controlled conditions.
Coupling with Phenyl and Benzyl Groups: The methoxyazetidine intermediate is then coupled with a phenyl group and a methoxybenzyl group through a series of reactions, including nucleophilic substitution and condensation reactions.
Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of a methoxybenzyl group.
Uniqueness
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJJVSXXCJHXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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